1-(Trimethylsilyl)-3-iso-propoxybenzene
CAS No.:
Cat. No.: VC13299710
Molecular Formula: C12H20OSi
Molecular Weight: 208.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20OSi |
|---|---|
| Molecular Weight | 208.37 g/mol |
| IUPAC Name | trimethyl-(3-propan-2-yloxyphenyl)silane |
| Standard InChI | InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3 |
| Standard InChI Key | KKXFYPAOFAVEMB-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC(=CC=C1)[Si](C)(C)C |
| Canonical SMILES | CC(C)OC1=CC(=CC=C1)[Si](C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a benzene ring with two substituents:
-
A trimethylsilyl group (-Si(CH₃)₃) at position 1.
-
An isopropoxy group (-OCH(CH₃)₂) at position 3.
The meta substitution pattern minimizes steric hindrance between the bulky silyl and alkoxy groups, favoring thermodynamic stability. Comparative studies of analogous structures, such as 1-(trimethylsilyl)-3-isopropylbenzene, suggest that the isopropoxy group introduces distinct electronic effects due to its oxygen atom, altering the ring’s electron density compared to alkyl substituents.
Table 1: Theoretical Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₂₀OSi |
| Molecular Weight | 224.37 g/mol |
| IUPAC Name | 1-(Trimethylsilyl)-3-(propan-2-yloxy)benzene |
| SMILES | COC(C(C)C)c1cc(ccc1)Si(C)C |
| Hybridization | sp² (aromatic ring), sp³ (Si and O centers) |
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis of 1-(trimethylsilyl)-3-iso-propoxybenzene is documented, two plausible methods emerge from analogous protocols:
Nucleophilic Aromatic Substitution
-
Starting Material: 3-Bromophenol.
-
Alkylation: Reaction with isopropyl bromide to form 3-isopropoxybromobenzene.
-
Silylation: Treatment with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine).
Directed Ortho-Metalation
-
Directed Metalation: Use of a strong base (e.g., LDA) to deprotonate 3-isopropoxybenzene at the ortho position.
-
Quenching with TMSCl: Introduction of the trimethylsilyl group .
Challenges in Synthesis
-
Steric Effects: Bulkiness of the isopropoxy group may hinder silylation efficiency.
-
Electronic Effects: Electron-donating alkoxy groups deactivate the ring toward electrophilic substitution, necessitating harsh conditions.
Physicochemical Properties
Spectral Characteristics
Theoretical predictions, based on density functional theory (DFT) calculations for analogous compounds, suggest:
-
¹H NMR:
-
Aromatic protons: δ 6.8–7.2 ppm (multiplet).
-
Isopropoxy -OCH(CH₃)₂: δ 1.2–1.4 ppm (doublet).
-
Trimethylsilyl -Si(CH₃)₃: δ 0.2–0.4 ppm (singlet).
-
-
¹³C NMR:
-
Aromatic carbons: δ 115–150 ppm.
-
Si(CH₃)₃: δ −2 to 5 ppm.
-
Table 2: Predicted Thermodynamic Properties
| Property | Value |
|---|---|
| Boiling Point | 240–260°C (estimated) |
| Density | 0.95–1.05 g/cm³ |
| LogP (Octanol-Water) | 3.8–4.2 |
Applications and Industrial Relevance
Intermediate in Organic Synthesis
The compound’s dual functionality makes it a candidate for:
-
Protecting Groups: The trimethylsilyl group can shield reactive sites during multistep syntheses.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings involving aryl silanes.
Materials Science
-
Surface Modification: Silyl groups enhance hydrophobicity in coatings.
-
Polymer Additives: Stabilizers for silicone-based polymers.
Future Research Directions
-
Experimental Validation: Synthesis and characterization to confirm theoretical predictions.
-
Catalytic Studies: Exploring roles in transition-metal-catalyzed reactions.
-
Environmental Impact: Degradation pathways and ecotoxicity profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume